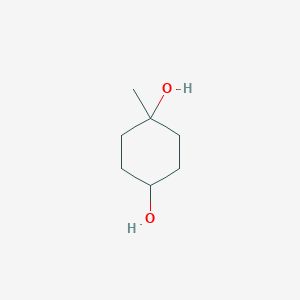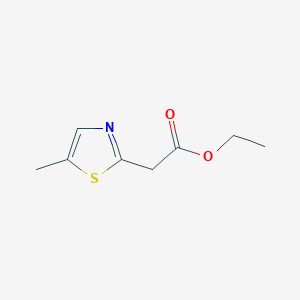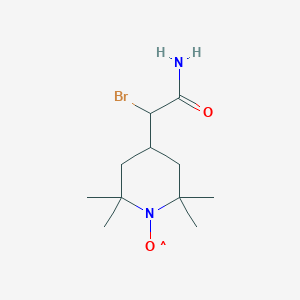![molecular formula C32H33N3O7 B3418566 6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE CAS No. 126128-43-6](/img/structure/B3418566.png)
6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE
Descripción general
Descripción
6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE is a useful research compound. Its molecular formula is C32H33N3O7 and its molecular weight is 571.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 571.23185040 g/mol and the complexity rating of the compound is 959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as 6-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4,4a,5,8-tetrahydro-3H-pyrimido[4,5-c]oxazin-7-one, are the bacteria Escherichia coli and Salmonella typhimurium .
Mode of Action
This compound exhibits mutagenicity, inducing the conversion between GC and AT base pairs through replication error . This means it interferes with the DNA replication process of these bacteria, causing mutations that can potentially inhibit their growth or survival .
Biochemical Pathways
It is known that the compound’s interaction with the dna of the target bacteria can disrupt essential cellular processes, such as dna replication and protein synthesis .
Pharmacokinetics
It is known to be stable inEscherichia coli , and can be detected at wavelengths greater than 300 nm , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is the induction of mutations in the DNA of the target bacteria. This can lead to a variety of outcomes, including inhibited growth, impaired cellular function, or even cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment could potentially affect its stability or interaction with its targets . .
Propiedades
IUPAC Name |
6-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4,4a,5,8-tetrahydro-3H-pyrimido[4,5-c]oxazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O7/c1-38-25-12-8-23(9-13-25)32(22-6-4-3-5-7-22,24-10-14-26(39-2)15-11-24)40-20-28-27(36)18-29(42-28)35-19-21-16-17-41-34-30(21)33-31(35)37/h3-15,21,27-29,36H,16-20H2,1-2H3,(H,33,34,37)/t21?,27-,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLCSXJDOJNRCX-PNZYQCQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5CC6CCON=C6NC5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5CC6CCON=C6NC5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)





![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/new.no-structure.jpg)



